molecular formula C19H26N2O2 B2480301 N-[1-(2-methylphenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1281006-43-6

N-[1-(2-methylphenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No.: B2480301
CAS No.: 1281006-43-6
M. Wt: 314.429
InChI Key: UZMLLTYQPVAMPS-UHFFFAOYSA-N
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Description

N-[1-(2-methylphenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a piperidine ring, a propynyl group, and a methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methylphenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Propynyl Group: The propynyl group is introduced via a substitution reaction, often using propargyl bromide as a reagent.

    Introduction of the Methylphenoxy Group: The methylphenoxy group is attached through an etherification reaction, using 2-methylphenol and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methylphenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the propynyl and methylphenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Propargyl bromide in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(2-methylphenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(2-methylphenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(2-methylphenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide shares structural similarities with other piperidine derivatives and compounds containing propynyl and methylphenoxy groups.
  • Examples: N-(2-methylphenoxy)propan-2-ylamine, 1-(prop-2-yn-1-yl)piperidine, and 4-carboxamide derivatives.

Uniqueness

    Structural Complexity: The combination of the piperidine ring, propynyl group, and methylphenoxy group in a single molecule is unique.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[1-(2-methylphenoxy)propan-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-4-11-21-12-9-17(10-13-21)19(22)20-16(3)14-23-18-8-6-5-7-15(18)2/h1,5-8,16-17H,9-14H2,2-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMLLTYQPVAMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(C)NC(=O)C2CCN(CC2)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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